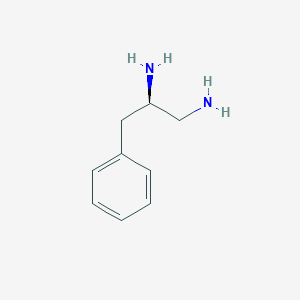

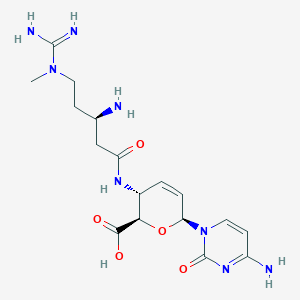

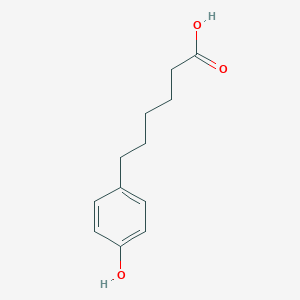

(2R)-3-苯基-1,2-丙二胺

概述

描述

Synthesis Analysis

The synthesis of (2R)-3-Phenyl-1,2-propanediamine involves highly regioselective and stereo-specific methods. A novel synthesis approach reported involves the opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers (Tytgat et al., 1990). Another method includes a one-pot Knoevenagel-Michael sequence for the synthesis of 2-phenyl-1,3-propanediamines, showcasing a simple route for preparation (Iturriaga-Vásquez et al., 2006).

Molecular Structure Analysis

The molecular structure of (2R)-3-Phenyl-1,2-propanediamine and its derivatives can be characterized by various spectroscopic techniques. The preparation and characterization of diastereoisomers have been explored, revealing high stereoselectivity and the formation preference for certain isomers, which is crucial for understanding its molecular structure (A. Tatehata, S. Natsume, 1984).

Chemical Reactions and Properties

(2R)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, including carbon-carbon bond formation through a diastereoselective synthesis involving an ammonium ylide intermediate. This process highlights the compound's reactivity and its potential for further chemical modifications (Wang et al., 2003).

Physical Properties Analysis

The physical properties of (2R)-3-Phenyl-1,2-propanediamine, including solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. However, specific studies focusing solely on these properties are scarce and often embedded within broader research contexts.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define (2R)-3-Phenyl-1,2-propanediamine's role in synthesis and its behavior under different chemical environments. Its interaction with transition metals and the formation of complexes demonstrate its versatility and utility in coordination chemistry (Cho et al., 2019).

科学研究应用

Chiral Chemistry and Stereoisomer Studies

(2R)-3-Phenyl-1,2-propanediamine is prominently involved in the study of chiral chemistry and stereoisomerism. Studies have focused on the synthesis and characterization of various isomers of complexes involving 1,2-propanediamine. For instance, Tatehata and Natsume (1984, 1985) have conducted significant research in this area, preparing and characterizing diastereoisomers of cobalt(III) complexes with 1,2-propanediamine and other ligands, such as 1,10-phenanthroline. They reported high stereoselectivity in the formation of these diastereoisomers, observing a preference for the formation of certain isomers over others (Tatehata & Natsume, 1985), (Tatehata & Natsume, 1984).

Synthesis and Characterization of Complexes

Further studies have demonstrated the use of 1,2-propanediamine derivatives in the synthesis and characterization of various metal complexes. Kashiwabara et al. (1979) prepared new complexes with 1,3-diamine derivatives, showing remarkable solvent dependence in their circular dichroism spectra (Kashiwabara et al., 1979). Additionally, Hawkins and Martin (1982) explored the chelation of tert-butyl-substituted diamines, including 1,2-propanediamine derivatives, with metals, studying their absorption and circular dichroism spectra (Hawkins & Martin, 1982).

Novel Synthetic Methods

Novel synthetic routes for producing derivatives of 1,2-propanediamine have also been a focal point. Tytgat et al. (1990) reported a novel synthesis of 1-phenyl-1,2-propanediamines, achieving high regioselectivity and stereo-specificity (Tytgat et al., 1990). Furthermore, Iturriaga-Vásquez et al. (2006) developed a simple synthetic route for 2-phenyl-1,3-propanediamines, based on Knoevenagel-Michael double condensation followed by reduction (Iturriaga-Vásquez et al., 2006).

Structural and Magnetic Studies

In addition, studies have delved into the structural and magnetic properties of complexes involving 1,2-propanediamine derivatives. Ohtaki and Cho (1977) examined the complex formation of silver(I) ion with 1,3-propanediamine, revealing intricate details about the formation of various complexes at different pH levels (Ohtaki & Cho, 1977). Similarly, research by Salmon et al. (2006, 2007) focused on synthesizing and characterizing Schiff base complexes and their impact on magnetic behavior (Salmon et al., 2006), (Salmon et al., 2007).

安全和危害

This would involve studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).

未来方向

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications of the compound in areas like medicine or materials science.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

属性

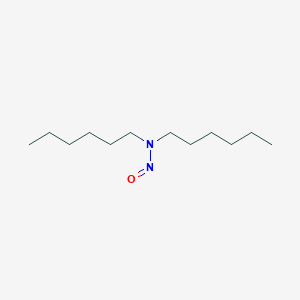

IUPAC Name |

(2R)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507320 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-Phenylpropane-1,2-diamine | |

CAS RN |

85612-59-5 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)